(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anti-Tubercular Activity
This compound has been designed and synthesized as part of a series of derivatives aimed at combating tuberculosis (TB). It exhibits significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of TB. The derivatives, including this compound, have shown inhibitory concentrations (IC50) values ranging from 1.35 to 2.18 mM, indicating their potential as potent anti-tubercular agents .
Antibacterial Properties
Derivatives of this compound have been evaluated for their antibacterial activity. They have shown promise in combating bacterial strains such as Bacillus subtilis and Staphylococcus aureus. This suggests that the compound could be further developed into a new class of antibacterial agents .
Drug Likeness and “Drugability”
The compound has been screened for drug likeness or “drugability” according to Lipinski’s rule of five. This is a set of criteria used to predict the oral bioavailability of a potential drug candidate. The compound’s compliance with these rules indicates its potential to be developed into an orally active pharmaceutical agent .
Cytotoxicity Evaluation
An essential aspect of drug development is ensuring that compounds are not toxic to human cells. This compound has been evaluated for cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compound and its derivatives are non-toxic to human cells, which is a positive sign for further drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound at the molecular level. These studies help in predicting how the compound binds to its target protein and can guide the optimization of its structure for enhanced activity and specificity .
Synthesis and Structural Characterization
The compound has been synthesized through a multi-step procedure, and its structure has been characterized by various spectroscopic techniques. This includes IR, 1H NMR, 13C NMR, and mass spectral techniques. The successful synthesis and characterization lay the groundwork for further modifications and optimizations of the compound .
Propriétés
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNUUUEJBLSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.